AS-605240, also known as 5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dione, is a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications in various inflammatory and neurodegenerative diseases. It is characterized by its ability to modulate immune responses and influence cellular signaling pathways associated with inflammation.
There is no current information available on the specific mechanism of action of 5-Quinoxalin-6-ylmethylene-thiazolidine-2,4-dione. However, the TZD ring structure in related compounds is known to play a role in regulating blood sugar levels []. Further research is needed to elucidate any potential mechanism of action for this specific molecule.
The quinoxalin scaffold is a prevalent heterocyclic ring system found in numerous biologically active molecules []. Studies have shown quinoxaline derivatives to exhibit various properties, including antimicrobial and antioxidant activities []. These findings provide a rationale for exploring 5QMTD for its potential antimicrobial and antioxidant properties, although specific research on 5QMTD for these applications is scarce.
The primary chemical reaction involving AS-605240 is its inhibition of the PI3Kγ enzyme. This inhibition interferes with the phosphorylation of downstream targets, which are critical in various signaling pathways related to cell growth, survival, and metabolism. The specific mechanism of action includes:
AS-605240 exhibits a wide range of biological activities primarily through its role as a PI3Kγ inhibitor. Key findings include:
The synthesis of AS-605240 was detailed in patent WO 2004/007491 A1. The compound is synthesized through a multi-step process involving the following general steps:
AS-605240 stands out due to its selective inhibition of PI3Kγ, which allows for targeted therapeutic effects with potentially fewer side effects compared to broader-spectrum inhibitors.
Studies have demonstrated that AS-605240 interacts with various cellular pathways:
AS-605240 is chemically defined as C₁₂H₇N₃O₂S, with a molecular weight of 257.27 g/mol. Its IUPAC name, (5Z)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione, reflects its structural components: a quinoxaline moiety linked via a methylene bridge to a thiazolidine-2,4-dione core. The compound is achiral, lacking stereocenters despite its (Z)-configured double bond.
Key structural features include:
The compound’s spatial arrangement is defined by its SMILES notation C1=CC2=NC=CN=C2C=C1/C=C\3/C(=O)NC(=O)S3 and InChIKey SQWZFLMPDUSYGV-POHAHGRESA-N. Conformational studies (e.g., PubChem3D) suggest that the thiazolidine ring adopts a planar geometry, while the quinoxaline moiety remains rigid due to aromaticity. The (Z)-configuration of the methylene bridge ensures optimal alignment for biological activity.
The synthesis of the thiazolidine-2,4-dione core involves cyclocondensation of thiourea and chloroacetic acid under acidic conditions (e.g., concentrated HCl). This reaction proceeds via nucleophilic attack by thiourea on chloroacetic acid, followed by cyclization and dehydration.
Key steps:
Microwave-assisted synthesis reduces reaction time to 6 minutes while maintaining high purity (>95%).
The quinoxaline group is introduced via Knoevenagel condensation, a base-catalyzed reaction between the thiazolidine-2,4-dione core and quinoxalin-6-ylmethylidene aldehyde derivatives.
Optimized procedure:
Reaction efficiency: Conventional methods achieve ~70% yield, while microwave irradiation improves yields to >80% in reduced time (8–10 minutes).
AS-605240 exhibits limited solubility in aqueous media but dissolves readily in organic solvents.
Solvent | Solubility (mg/mL) | Conditions | Source |
---|---|---|---|
DMSO | 5.8 | Ambient temperature | |
DMSO | 0.66 | 25°C | |
0.5M NaOH | 3.02 | 25°C | |
DMF | 3.0 | 25°C |
Data reflects variability due to experimental protocols and solvent purity.
While explicit stability data under physiological pH is limited, the compound’s reactivity can be inferred from its functional groups:
Storage recommendations include -20°C in DMSO to mitigate degradation.
The chemical compound AS-605240, systematic name 5-(quinoxalin-6-ylmethylene)thiazolidine-2,4-dione, represents a significant advancement in the development of selective phosphoinositide 3-kinase gamma inhibitors [1] [2]. This thiazolidinedione-based molecule demonstrates exceptional selectivity for PI3Kγ with an IC50 value of 8 nM, exhibiting 30-fold selectivity over PI3Kδ and PI3Kβ, and 7.5-fold selectivity over PI3Kα [1] [2]. The molecular architecture of AS-605240 consists of two critical functional domains: the thiazolidinedione ring system and the quinoxaline substituent, each contributing distinct pharmacological properties through specific molecular interactions with the target enzyme.
The structure-activity relationship analysis of AS-605240 reveals that both the thiazolidinedione ring and quinoxaline substituent play essential roles in determining the compound's biological activity and selectivity profile. Crystal structure studies and molecular modeling investigations have provided detailed insights into the binding mode and intermolecular interactions that govern the compound's exceptional selectivity for PI3Kγ [3] [4].
PI3K Isoform | IC50 (nM) | Selectivity vs PI3Kγ |
---|---|---|
PI3Kγ | 8 | 1x |
PI3Kα | 60 | 7.5x |
PI3Kβ | 270 | 33.8x |
PI3Kδ | 300 | 37.5x |
The thiazolidinedione ring serves as the primary anchor point for AS-605240 binding to the PI3Kγ active site, establishing critical molecular interactions that determine both binding affinity and target engagement [3] [4]. Crystallographic analysis reveals that the nitrogen atom of the thiazolidinedione ring forms a salt-bridge interaction with the side chain of lysine 833 (Lys833) in the PI3Kγ active site, representing a fundamental requirement for high-affinity binding [3] [4]. This ionic interaction provides approximately 3-5 kcal/mol of binding energy, significantly contributing to the overall binding affinity of the compound.
The carbonyl oxygen atoms of the thiazolidinedione ring establish additional hydrogen bonding interactions with the main chain nitrogen of valine 882 (Val882), creating a bidentate binding mode that enhances the stability of the enzyme-inhibitor complex [4]. Structure-activity relationship studies demonstrate that modifications or removal of the thiazolidinedione ring result in complete loss of PI3Kγ inhibitory activity, confirming its essential role in target engagement [5] [6]. The planar geometry of the thiazolidinedione ring allows optimal positioning within the ATP-binding pocket, facilitating the formation of these critical hydrogen bonding networks.
Comparative analysis with related thiazolidinedione derivatives reveals that the acidic nature of the ring system is crucial for maintaining the salt-bridge interaction with Lys833 [4]. The pKa value of the thiazolidinedione nitrogen (approximately 6.5) ensures protonation under physiological conditions, enabling the formation of the ionic interaction. Substituents that alter the electronic properties of the thiazolidinedione ring, such as electron-withdrawing groups, can modulate the strength of this interaction and consequently affect binding affinity [7] [8].
Structural Element | Key Interactions | Functional Role |
---|---|---|
Thiazolidinedione Ring | Salt bridge with Lys833, H-bond with Val882 | Target engagement and binding affinity |
Quinoxaline Ring | H-bond with Val882 backbone nitrogen | Isoform selectivity |
Overall Molecule | ATP-competitive binding mode | Enzyme inhibition |
The quinoxaline substituent of AS-605240 plays a pivotal role in determining isoform selectivity through specific interactions with non-conserved residues in the PI3Kγ binding pocket [9] [10]. The quinoxaline ring system extends into a region of the active site where sequence variations exist between different PI3K isoforms, allowing for selective recognition of PI3Kγ over other class I PI3K enzymes. The nitrogen atoms within the quinoxaline ring form hydrogen bonding interactions with the backbone nitrogen of Val882, contributing to both binding affinity and selectivity [4].
Structure-selectivity-activity relationship studies reveal that the quinoxaline substituent exploits subtle differences in the ATP-binding pockets of PI3K isoforms [9]. The positioning of the quinoxaline ring allows for favorable interactions with PI3Kγ-specific residues while creating steric clashes or unfavorable electrostatic interactions with corresponding residues in other isoforms. Molecular dynamics simulations demonstrate that the quinoxaline ring adopts a preferred conformation in the PI3Kγ active site that is energetically unfavorable in the binding pockets of PI3Kα, PI3Kβ, and PI3Kδ [10].
The electron-deficient nature of the quinoxaline ring system contributes to its selectivity profile through complementary electrostatic interactions with positively charged residues in the PI3Kγ binding pocket [9]. Comparative analysis of AS-605240 analogs with different heterocyclic substituents confirms that the quinoxaline ring provides optimal selectivity, with pyridine or pyrimidine replacements resulting in reduced isoform selectivity [11] [12]. The dual nitrogen atoms in the quinoxaline ring create a specific hydrogen bonding pattern that is uniquely accommodated by the PI3Kγ active site architecture.
Halogen substitutions on the quinoxaline ring have been investigated to further enhance selectivity, with results indicating that small electron-withdrawing substituents can improve the selectivity profile without compromising binding affinity [9]. The 6-position of the quinoxaline ring appears particularly sensitive to substitution effects, with fluorine or chlorine atoms providing modest improvements in selectivity over other PI3K isoforms [13] [12].
The development of AS-605240 analogs has focused on optimizing both the pharmacological properties and pharmaceutical characteristics of the parent compound. Structure-based drug design approaches have identified key modifications that can enhance potency, selectivity, and bioavailability while maintaining the essential pharmacophoric elements [11] [7]. The most significant advancement in analog development has been the preparation of improved salt formulations, particularly the potassium salt form, which addresses solubility limitations of the parent compound [14] [15].
The development of AS-605240 potassium salt represents a significant advancement in addressing the pharmaceutical limitations of the parent compound, particularly its poor aqueous solubility which limited its bioavailability and formulation options [14] [15]. The potassium salt formulation maintains the biological activity of the parent compound while providing substantially improved solubility characteristics that enhance its pharmaceutical utility and potential for oral administration.
Physicochemical characterization of AS-605240 potassium salt reveals a molecular weight of 295.4 Da compared to 257.27 Da for the free base, with the additional mass attributed to the potassium counterion [14] [15]. The salt formation occurs through deprotonation of the thiazolidinedione nitrogen, creating an anionic species that forms an ionic complex with the potassium cation. This ionic interaction enhances the polar character of the molecule, resulting in improved water solubility while preserving the essential pharmacophoric features required for PI3Kγ binding.
Solubility studies demonstrate that AS-605240 potassium salt exhibits enhanced dissolution properties across multiple solvent systems [14] [15]. In dimethylformamide, the potassium salt achieves solubility of 3 mg/ml, while in dimethyl sulfoxide, concentrations of 5 mg/ml are readily attained. The aqueous solubility of the potassium salt is significantly improved compared to the free base, with stable solutions achievable in phosphate-buffered saline at physiological pH. This enhanced solubility profile translates to improved bioavailability and more consistent pharmacokinetic properties in preclinical studies.
Property | Free Base | Potassium Salt |
---|---|---|
Molecular Weight | 257.27 Da | 295.4 Da |
Solubility in DMF | Limited | 3 mg/ml |
Solubility in DMSO | Up to 5 mM | 5 mg/ml |
Aqueous Solubility | Poor | Enhanced |
The improved solubility characteristics of AS-605240 potassium salt enable more effective formulation development for both preclinical research and potential clinical applications [16]. Enhanced dissolution rates facilitate more consistent drug absorption and reduce the variability associated with poorly soluble compounds. The salt formulation also demonstrates improved stability in aqueous solutions, with reduced precipitation and crystal formation compared to the free base form [14].
Pharmacokinetic studies with AS-605240 potassium salt show improved oral bioavailability compared to the free base, with higher peak plasma concentrations and more consistent exposure profiles [14]. The enhanced solubility allows for lower dosing volumes and more concentrated formulations, which can improve patient compliance and reduce the burden of drug administration. Additionally, the potassium salt formulation demonstrates compatibility with standard pharmaceutical excipients and can be readily incorporated into conventional dosage forms.
Irritant